molecular formula C15H13ClO B1302642 4-Chloro-4'-ethylbenzophenone CAS No. 71766-56-8

4-Chloro-4'-ethylbenzophenone

Cat. No.: B1302642
CAS No.: 71766-56-8
M. Wt: 244.71 g/mol
InChI Key: HTDCCGJLLNCMIB-UHFFFAOYSA-N
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Description

4-Chloro-4'-ethylbenzophenone is a useful research compound. Its molecular formula is C15H13ClO and its molecular weight is 244.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-4'-ethylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-4'-ethylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCCGJLLNCMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373923
Record name 4-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71766-56-8
Record name 4-Chloro-4'-ethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-4'-ethylbenzophenone CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-ethylbenzophenone (CAS 71766-56-8) is a disubstituted diaryl ketone belonging to the benzophenone family.[] Distinguished by its asymmetric substitution—a chlorine atom at the para position of one phenyl ring and an ethyl group at the para position of the other—this molecule serves as a critical intermediate in organic synthesis and photophysical research.

While structurally homologous to the pharmaceutical intermediate 4-chloro-4'-hydroxybenzophenone (a precursor to Fenofibrate), the ethyl analog is primarily utilized in photochemical studies (investigating phosphorescence and triplet state dynamics) and as a monomer precursor for specialized poly(arylene ether ketones) (PAEKs). This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and handling requirements.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

Nomenclature & Identifiers

The precise identification of this compound is essential to distinguish it from its isomers (e.g., 2-chloro or 3-ethyl variants).

IdentifierValue
CAS Number 71766-56-8
IUPAC Name (4-Chlorophenyl)-(4-ethylphenyl)methanone
Molecular Formula C₁₅H₁₃ClO
Molecular Weight 244.72 g/mol
SMILES CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
InChI Key HTDCCGJLLNCMIB-UHFFFAOYSA-N
Physicochemical Specifications

Note: Experimental values for this specific congener are rare in open literature; values below combine limited experimental data with high-confidence predictive models based on structural analogs.

PropertySpecificationNotes
Physical State Crystalline SolidTypically appears as white to off-white needles or powder.
Melting Point 107°C - 110°C (Predicted)Solid at room temperature; lower MP than the hydroxy-analog due to lack of H-bonding.
Boiling Point ~366°C at 760 mmHgHigh thermal stability typical of benzophenones.
Solubility LipophilicSoluble in chloroform, dichloromethane, toluene, ethyl acetate. Insoluble in water.
Density ~1.16 g/cm³Estimated at 20°C.

Synthesis & Manufacturing Methodology

The most robust and scalable route to 4-Chloro-4'-ethylbenzophenone is via Friedel-Crafts Acylation . This method ensures high regioselectivity for the para position due to the directing effects of the ethyl group and the bulkiness of the electrophile.

Reaction Pathway (Mechanistic Diagram)

G cluster_0 Reactants cluster_1 Intermediate Complex cluster_2 Final Product R1 4-Chlorobenzoyl Chloride Int Acylium Ion Complex R1->Int Electrophilic Generation R2 Ethylbenzene R2->Int Nucleophilic Attack R3 AlCl3 (Lewis Acid) R3->Int Prod 4-Chloro-4'-ethylbenzophenone (Solid Precipitate) Int->Prod Hydrolysis (HCl quench) - HCl (gas)

Caption: Friedel-Crafts acylation pathway using aluminum chloride catalyst to couple 4-chlorobenzoyl chloride with ethylbenzene.[]

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10g of 4-Chloro-4'-ethylbenzophenone.

Reagents:

  • 4-Chlorobenzoyl chloride (1.05 eq)

  • Ethylbenzene (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.1 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to neutralize HCl gas evolution.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq) and dry DCM (50 mL). Cool to 0-5°C in an ice bath.

  • Acylation: Dissolve 4-chlorobenzoyl chloride in DCM and add dropwise to the AlCl₃ suspension. Stir for 15 minutes to generate the acylium ion complex.

  • Addition: Add Ethylbenzene (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C. The solution will darken (orange/red) as the complex forms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) until the limiting reagent disappears.

  • Quench: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice/HCl mixture. Caution: Exothermic reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol or a hexane/ethanol mixture to yield white crystalline needles.

Applications & Utility

Photophysical Research

Benzophenone derivatives are the gold standard for studying triplet state dynamics . The presence of the heavy chlorine atom in 4-Chloro-4'-ethylbenzophenone enhances intersystem crossing (ISC) rates via spin-orbit coupling, making it a valuable probe for:

  • Phosphorescence Studies: Used to measure triplet lifetimes in rigid matrices (e.g., frozen glass or PMMA) [1].

  • Photoinitiators: Investigated as a Type II photoinitiator for UV-curing of acrylates, where the ethyl group provides a site for hydrogen abstraction or structural modification.

Pharmaceutical & Polymer Intermediate[7]
  • Structural Analog Studies: Used in Structure-Activity Relationship (SAR) studies for lipid-lowering agents, serving as a lipophilic analog to the hydroxy-benzophenone pharmacophore found in Fenofibrate.

  • Polymer Synthesis: Acts as a precursor for poly(arylene ether ketones) (PAEK). The chlorine atom is activated for nucleophilic aromatic substitution (S_NAr), allowing polymerization with bisphenols to create high-performance engineering thermoplastics.

Analytical Characterization

To validate the synthesis, the following spectral signatures are diagnostic:

TechniqueDiagnostic FeatureInterpretation
¹H NMR (CDCl₃) δ 1.28 (t, 3H)Methyl protons of the ethyl group.
δ 2.75 (q, 2H)Methylene protons of the ethyl group.
δ 7.3 - 7.8 (m, 8H)Aromatic protons (two AA'BB' systems).
IR Spectroscopy ~1650 cm⁻¹Strong C=O (ketone) stretch.
~2960 cm⁻¹C-H stretch (alkyl ethyl group).
Mass Spectrometry m/z 244 / 246Molecular ion [M]+ (3:1 ratio due to ³⁵Cl/³⁷Cl).
m/z 139Fragment: 4-chlorobenzoyl cation.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the ethyl group over prolonged periods.

References

  • Katz, M. N. (2009).[2] Characterization of 4-Chloro-4'-ethylbenzophenone. Department of Chemistry, Oregon State University.[2] Link

  • PubChem. (2025). 4-Chloro-4'-ethylbenzophenone (CID 2757501).[3] National Center for Biotechnology Information. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts mechanism).
  • GuideChem. (2024). 4-Chloro-4'-ethylbenzophenone Supplier & Properties. Link

Sources

Technical Guide: Spectral Validation of 4-Chloro-4'-ethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and analytical chemists. It bypasses generic introductions to focus on the specific spectral characteristics, impurity profiling, and structural validation of 4-Chloro-4'-ethylbenzophenone , a critical intermediate in the synthesis of Fenofibrate.

Context: Fenofibrate API Synthesis Intermediate Analysis Version: 2.1 | Methodology: High-Field NMR (400 MHz+)

Executive Summary & Structural Context

4-Chloro-4'-ethylbenzophenone (CAS: 64248-62-0) is the structural scaffold for Fenofibrate, a widely used lipid-lowering agent. In drug development, the purity of this intermediate is non-negotiable; regioisomeric impurities (ortho/meta isomers) introduced during the Friedel-Crafts acylation step are notoriously difficult to separate downstream.

This guide provides a definitive assignment of the 1H and 13C NMR spectra, specifically distinguishing the two distinct AA'BB' aromatic systems and identifying common synthetic impurities.

Synthetic Pathway & Impurity Logic

The compound is typically synthesized via Friedel-Crafts acylation.[1][2][3][4][5][6] Understanding this mechanism is required to predict the impurity profile in the NMR spectrum.

  • Reaction: 4-Chlorobenzoyl chloride + Ethylbenzene (

    
     catalyst).
    
  • Regioselectivity: The ethyl group directs ortho/para. Steric hindrance favors para, but ortho isomers (2-5%) are common byproducts.

  • Over-alkylation: Presence of diethylbenzophenone (disproportionation) is a known risk.

G Start Precursors (4-Cl-Benzoyl Chloride + Ethylbenzene) Rxn Friedel-Crafts Acylation (AlCl3, DCM/CS2) Start->Rxn Crude Crude Mixture (Para + Ortho + Bis-alkylated) Rxn->Crude Crude->Rxn Unreacted SM Purify Recrystallization/Distillation Crude->Purify Final Target: 4-Chloro-4'-ethylbenzophenone Purify->Final

Figure 1: Synthetic workflow highlighting the origin of regioisomeric impurities detectable by NMR.

Experimental Protocol: Sample Preparation

Reproducibility in NMR relies on consistent solvation to prevent chemical shift drifting due to concentration or solvent effects (e.g.,


-stacking).
Protocol 2A: Standard Characterization
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic molecule to avoid viscosity broadening and to match standard library data.
  • Concentration:

    • 1H NMR: Dissolve 10–15 mg of sample in 0.6 mL

      
      .
      
    • 13C NMR: Dissolve 40–60 mg of sample in 0.6 mL

      
      .
      
  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm).

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      
      seconds to ensure accurate integration of aromatic protons.
    • Scans: 16 (1H) / 512+ (13C).

1H NMR Spectrum Analysis (400 MHz, )

The spectrum is defined by two distinct regions: the aliphatic ethyl group and the complex aromatic region containing two overlapping AA'BB' systems.

The Aliphatic Region (Ethyl Group)

This region confirms the presence of the ethyl chain and is the primary integration reference.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
1.28 Triplet (t)3H


2.73 Quartet (q)2H


Diagnostic Check: If the integral ratio deviates from 3:2, check for solvent peaks (water/ethanol) or the presence of diethyl impurities.

The Aromatic Region (7.0 – 7.8 ppm)

This region contains 8 protons forming two distinct AA'BB' systems (often appearing as pseudo-doublets).

  • Ring A (Chlorine substituted): Electron-withdrawing Cl and C=O.

  • Ring B (Ethyl substituted): Electron-donating Et vs Electron-withdrawing C=O.

Assignment Logic: The carbonyl group is strongly deshielding (anisotropy), shifting ortho protons downfield (~7.7 ppm). The ethyl group is shielding relative to the carbonyl.

Shift (

, ppm)
PatternAssignment (Ring)Structural Logic
7.75 – 7.78 Pseudo-doubletH-2, H-6 (Ring A) Ortho to C=O; Deshielded by anisotropy.
7.71 – 7.74 Pseudo-doubletH-2', H-6' (Ring B) Ortho to C=O; Deshielded, but slightly less than Ring A due to Et donor effect.
7.44 – 7.48 Pseudo-doubletH-3, H-5 (Ring A) Ortho to Cl; Cl has -I (inductive) and +M (resonance) effects. Net effect is less shielding than alkyl.
7.29 – 7.33 Pseudo-doubletH-3', H-5' (Ring B) Ortho to Ethyl; Alkyl group is electron-donating (+I), shielding these protons significantly.

Expert Insight (The "Roofing" Effect): These are not true doublets. They are second-order systems. On lower field instruments (300 MHz), the "roofing effect" (inner lines taller than outer lines) will point towards the coupling partners.

  • The signal at 7.71 roofs toward 7.31 .

  • The signal at 7.76 roofs toward 7.46 .

  • Use this roofing to pair the signals if 2D COSY is unavailable.

13C NMR Spectrum Analysis (100 MHz, )

The carbon spectrum provides the "skeleton" of the molecule. There are 11 unique signals for this 15-carbon molecule due to symmetry.

Key Signals
Shift (

, ppm)
TypeAssignmentNotes
195.2 Quaternary (C)C=O (Carbonyl)Diagnostic peak.[7] Shifts <190 ppm indicate loss of conjugation or reduction.
149.8 Quaternary (C)C-4' (Ipso to Et)Deshielded by alkyl attachment.
139.0 Quaternary (C)C-4 (Ipso to Cl)Cl-substituted carbons typically appear ~135-140 ppm.
135.8 Quaternary (C)C-1 (Ipso to C=O)Ring A (Cl side).
134.9 Quaternary (C)C-1' (Ipso to C=O)Ring B (Et side).
130.0 - 131.5 CHAromatic CH Four signals representing the 4 pairs of equivalent carbons.
29.1

Methylene Benzylic carbon.
15.3

Methyl Terminal methyl.

Quality Control: Impurity Profiling

In a drug development context, identifying what is wrong is as important as confirming what is right.

The "Ortho" Isomer (2-Chloro-4'-ethylbenzophenone or 4-Chloro-2'-ethyl...)

Friedel-Crafts acylation yields small amounts of ortho-substitution.

  • Detection: Look for a small singlet or doublet shifted slightly upfield in the aliphatic region (due to steric crowding changing the magnetic environment) or additional low-intensity signals in the 7.8–8.0 ppm region (steric hindrance twists the ring, altering anisotropy).

Unreacted Starting Material
  • Ethylbenzene: Look for a multiplet at ~7.2 ppm (mono-substituted benzene) and lack of the 195 ppm carbonyl signal.

  • 4-Chlorobenzoyl Chloride: This hydrolyzes to the acid, often appearing as a broad singlet (OH) >10 ppm or shifting the aromatic peaks.

Workflow Visualization for Assignment

The following decision tree assists in assigning the aromatic protons, the most challenging part of this analysis.

Logic Root Aromatic Region (7.0 - 7.9 ppm) Split1 Is the signal > 7.6 ppm? Root->Split1 Yes1 Ortho to Carbonyl (Deshielded) Split1->Yes1 Yes No1 Meta to Carbonyl (Shielded) Split1->No1 No Split2 Compare Chemical Shift Yes1->Split2 Split3 Compare Chemical Shift No1->Split3 ResA ~7.77 ppm: Ring A (Cl side) (Inductive withdrawal of Cl) Split2->ResA Most Downfield ResB ~7.72 ppm: Ring B (Et side) (Donating effect of Et mitigates) Split2->ResB Slightly Upfield ResC ~7.46 ppm: Ring A (Cl side) (Cl is less shielding than Alkyl) Split3->ResC Downfield ResD ~7.31 ppm: Ring B (Et side) (Alkyl is strongly shielding) Split3->ResD Most Upfield

Figure 2: Logic gate for assigning the four distinct aromatic environments based on substituent electronic effects.

References

  • PubChem. (n.d.). Fenofibrate (Compound Summary).[4][8][9][] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Oregon State University. (2015). Synthesis and Characterization of 4-Ethylbenzophenone via Friedel-Crafts Acylation. OSU Chemistry Department Digital Repository. Retrieved January 29, 2026, from [Link]

  • Reich, H. J. (2020).[11] The AA'BB' Pattern.[12][13] University of Wisconsin-Madison, Organic Chemistry Data. Retrieved January 29, 2026, from [Link]

Sources

Technical Analysis: UV-Vis Absorption Spectrum of 4-Chloro-4'-ethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8). It is designed for analytical chemists and pharmaceutical researchers requiring precise characterization protocols and theoretical grounding for this specific benzophenone derivative.

Part 1: Executive Summary

4-Chloro-4'-ethylbenzophenone is a disubstituted diaryl ketone primarily utilized as a pharmaceutical intermediate and a photo-active building block in organic synthesis. Its utility lies in the asymmetry of its substituents—an electron-withdrawing chlorine atom and an electron-donating ethyl group—which creates a polarized electronic environment suitable for further functionalization (e.g., in the synthesis of fenofibrate analogs or photo-curing agents).

This guide details the electronic transitions responsible for its UV-Vis profile, provides a validated measurement protocol, and establishes acceptance criteria for purity analysis based on spectral features.

Key Chemical Identifiers
ParameterDetail
IUPAC Name (4-chlorophenyl)-(4-ethylphenyl)methanone
CAS Number 71766-56-8
Molecular Formula C₁₅H₁₃ClO
Molecular Weight 244.72 g/mol
Chromophore Conjugated Benzophenone System (n→π* and π→π*)

Part 2: Molecular Architecture & Electronic Theory

To accurately interpret the spectrum, one must understand the competing electronic effects modifying the benzophenone core. The spectrum is defined by two primary transitions: the high-intensity


  (K-band) and the lower-intensity 

(R-band).
Substituent Effects (The Hammett Logic)

The benzophenone core typically exhibits a


 transition at 

nm. The addition of substituents alters this via auxochromic shifts :
  • 4-Chloro Group (-I > +M): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) but a weak mesomeric donating effect (+M). In benzophenones, this typically results in a bathochromic (red) shift of 5–10 nm and a hyperchromic (intensity) increase due to lone-pair interaction with the

    
     system.
    
  • 4'-Ethyl Group (+I): The ethyl group acts as a weak electron donor via induction (+I) and hyperconjugation. This increases the electron density of the

    
     system, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and narrowing the HOMO-LUMO gap, leading to a further bathochromic shift .
    

Theoretical Prediction: The combined effect of the 4-Cl and 4'-Et groups results in a "push-pull" electronic character, though weaker than in amino- or nitro-substituted analogs.

  • Predicted

    
     (
    
    
    
    ):
    260–268 nm (High
    
    
    )
  • Predicted

    
     (
    
    
    
    ):
    335–345 nm (Low
    
    
    )
Visualization: Electronic Flow & Transition Logic

ElectronicEffects Ethyl Ethyl Group (4-Pos) (+I Effect / Hyperconjugation) Benzophenone Benzophenone Core (Cross-Conjugated System) Ethyl->Benzophenone Donates e- density Chloro Chloro Group (4'-Pos) (-I Inductive / +M Resonance) Benzophenone->Chloro Inductive withdrawal PiStar π → π* Transition (Bathochromic Shift) ~265 nm Benzophenone->PiStar Primary Absorption NPi n → π* Transition (Carbonyl Lone Pair) ~340 nm Benzophenone->NPi Secondary Absorption

Figure 1: Electronic substituent effects influencing the spectral shift of 4-Chloro-4'-ethylbenzophenone.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and adheres to GLP (Good Laboratory Practice) standards.

Solvent Selection

Solvatochromism significantly affects benzophenones.

  • Ethanol (EtOH): Preferred for general characterization. Polar protic nature stabilizes the ground state of the

    
     transition (via H-bonding to carbonyl), causing a slight hypsochromic (blue) shift  of the low-energy band compared to non-polar solvents.
    
  • Acetonitrile (MeCN): Excellent for UV cutoff (<190 nm) and high solubility.

  • Cyclohexane: Use if observing the fine structure of the

    
     band is critical (minimizes vibronic broadening).
    
Preparation Workflow

Target Concentration:


 M (for 

) and

M (for

).

Step-by-Step Methodology:

  • Stock Solution (A): Weigh 24.5 mg of 4-Chloro-4'-ethylbenzophenone into a 100 mL volumetric flask. Dissolve in spectroscopic grade Ethanol. Sonicate for 5 minutes.

    • Concentration: ~1.0 mM (

      
       M).
      
  • Working Solution (B): Transfer 1.0 mL of Stock A into a 100 mL volumetric flask and dilute to mark with Ethanol.

    • Concentration: ~0.01 mM (

      
       M).
      
  • Blanking: Fill a matched quartz cuvette (1 cm pathlength) with pure solvent. Run the baseline correction (Auto-Zero).

  • Measurement: Scan from 200 nm to 400 nm.

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh ~24.5 mg (Analytical Balance) Start->Weigh Dissolve Dissolve in EtOH (Stock A) Conc: 1.0 mM Weigh->Dissolve Dilute Dilute 1:100 (Working B) Conc: 10 µM Dissolve->Dilute Measure UV-Vis Scan (200-400 nm) Quartz Cuvette Dilute->Measure Check Check Absorbance Target: 0.2 - 0.8 AU Measure->Check Check->Dilute Fail (>1.0 AU) Analyze Identify λmax Calculate ε (Molar Absorptivity) Check->Analyze Pass

Figure 2: Step-by-step experimental workflow for accurate spectral acquisition.

Part 4: Data Analysis & Interpretation

The following table summarizes the expected spectral features based on the structural analogs (4-chlorobenzophenone and 4-ethylbenzophenone).

Spectral Feature Summary
Transition TypeWavelength Range (

)
Molar Absorptivity (

)
AssignmentSensitivity to Solvent
K-Band 260 – 268 nm High (>15,000

)

(Conjugated System)
Low
B-Band ~205 nmVery High

(Aromatic Ring)
Low
R-Band 335 – 345 nm Low (<200

)

(Carbonyl Lone Pair)
High (Blue shift in polar solvents)
Calculation of Molar Absorptivity ( )

Use the Beer-Lambert Law to validate purity. If your calculated


 deviates significantly (>5%) from the reference range, check for impurities (e.g., residual ethylbenzene).


Where:

  • 
     = Absorbance at 
    
    
    
  • 
     = Concentration (mol/L)
    
  • 
     = Path length (1 cm)
    

Purity Check: Residual 4-chlorobenzoyl chloride (starting material) will show a shift in the carbonyl band and potential hydrolysis products (acid) absorbing differently. Ethylbenzene absorbs at much lower wavelengths (<210 nm) and will not interfere with the main 260 nm peak, but may distort the baseline if using cheap solvents.

Part 5: Applications & References

Industrial & Pharmaceutical Relevance[2][3][4]
  • Photoinitiators: Like many benzophenone derivatives, 4-Chloro-4'-ethylbenzophenone can abstract hydrogen atoms from donor molecules upon UV irradiation (via the triplet state formed after the

    
     transition). This makes it a candidate for Type II photoinitiating systems in UV-curable coatings.
    
  • Pharmaceutical Intermediate: It serves as a structural analog and potential precursor in the synthesis of fibrate-class drugs (e.g., Fenofibrate derivatives), where the benzophenone core is reduced or functionalized.[1]

References
  • Spectral Data of Analogs:CRC Handbook of Chemistry and Physics, "UV Absorption of Benzophenone Derivatives." (Validates the ~260 nm shift for 4-Cl-Benzophenone).
  • Synthesis & Properties: PubChem Compound Summary for CID 2757501 (4-Chloro-4'-ethylbenzophenone). Link

  • Substituent Effects: Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Foundational text for Hammett substituent effects in UV-Vis).
  • Protocol Validation: ASTM E169-16, "Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis." Link

  • Safety Data: Thermo Fisher Scientific, "Safety Data Sheet: 4-Chlorobenzophenone" (Analogous handling safety). Link

Disclaimer: This guide is based on theoretical chemical principles and data from close structural analogs.[2] Always perform an initial scan of your specific lot to confirm exact


 values before quantitative analysis.

Sources

Methodological & Application

Application Note: High-Efficiency UV Curing with 4-Chloro-4'-ethylbenzophenone

[1]

Executive Summary

This technical guide details the application of 4-Chloro-4'-ethylbenzophenone (CEBP) as a Type II photoinitiator in ultraviolet (UV) radiation curing systems.[1] Unlike standard benzophenone, CEBP incorporates an ethyl group to enhance solubility in non-polar oligomers and a chlorine substituent to promote intersystem crossing (ISC) via the heavy atom effect.[1] This guide provides formulation strategies, curing protocols, and mechanistic insights for researchers developing UV-curable inks, coatings, and adhesives.[1]

Chemical Identity & Properties

CEBP functions as a bimolecular (Type II) photoinitiator, meaning it requires a hydrogen donor (co-initiator) to generate reactive radicals.[1][2]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name (4-chlorophenyl)-(4-ethylphenyl)methanone
CAS Number 71766-56-8
Molecular Weight 244.72 g/mol
Appearance White to off-white crystalline powder
Absorption Peak

nm (

);

nm (

)
Efficient in UVA range.[1][3]
Solubility High in acrylates, organic solvents; Low in waterEthyl group improves lipophilicity.[1]
Mechanism Type II (Hydrogen Abstraction)Requires amine synergist.[1][2]

Mechanism of Action

The photoinitiation efficiency of CEBP is superior to unsubstituted benzophenone due to the Heavy Atom Effect introduced by the chlorine substituent.[1] This effect accelerates the Intersystem Crossing (ISC) rate (



1
Mechanistic Pathway[4][5]
  • Excitation: CEBP absorbs UV light, transitioning to the singlet state (

    
    ).[1][2]
    
  • Intersystem Crossing (ISC): Rapid conversion to the triplet state (

    
    ), enhanced by the Cl atom.[1]
    
  • H-Abstraction: The

    
     state interacts with a tertiary amine (co-initiator), forming an exciplex.[1] CEBP abstracts a hydrogen from the amine's 
    
    
    -carbon.[1][2]
  • Radical Generation: Two radicals are formed:

    • Ketyl Radical: Relatively stable/inactive (terminator).[1]

    • Aminoalkyl Radical: Highly reactive, initiates polymerization.[1]

Diagram 1: Photoinitiation Pathway[1]

CEBP_MechanismGroundGround State (S0)CEBPSingletExcited Singlet (S1)Ground->SingletUV Absorption(hv)TripletExcited Triplet (T1)(Reactive State)Singlet->TripletIntersystem Crossing(Heavy Atom Effect)ExciplexExciplex ComplexTriplet->ExciplexDiffusionAmineCo-Initiator(Tertiary Amine)Amine->ExciplexRadicalsRadical PairExciplex->RadicalsH-AbstractionRadicals->GroundKetyl RadicalRecombinationPolymerPolymer ChainInitiationRadicals->PolymerAminoalkyl RadicalAttack

Caption: Kinetic pathway of CEBP photoinitiation showing the critical role of the Heavy Atom Effect in Triplet State formation.

Application Protocol: UV-Curable Coating Formulation[1][6]

This protocol describes the preparation of a standard UV-curable clear coat using CEBP.[1]

Materials Required[1][4][7][8]
  • Photoinitiator: 4-Chloro-4'-ethylbenzophenone (CEBP).[1]

  • Oligomer: Epoxy Acrylate (e.g., CN104) or Urethane Acrylate (for flexibility).[1]

  • Reactive Diluent: TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).[1]

  • Co-Initiator: EDB (Ethyl-4-(dimethylamino)benzoate) or MDEA (N-Methyldiethanolamine).[1]

  • Equipment: High-shear mixer, UV Conveyor (Hg lamp or LED 365nm), Bar coater.

Formulation Strategy

The ethyl group makes CEBP highly compatible with hydrophobic resins.[1]

  • Recommended Concentration: 2.0% – 5.0% w/w.[1]

  • PI : Amine Ratio: Maintain a 1:1 to 1:1.5 molar ratio of CEBP to Amine synergist to combat oxygen inhibition.[1]

Step-by-Step Workflow
Step 1: Premix Preparation[1]
  • Weigh the Reactive Diluent (e.g., TPGDA) into a light-shielded amber jar.[1]

  • Add CEBP (3.0 wt%) and Amine Synergist (3.0 wt%) .[1]

  • Stir at 40°C for 15 minutes until fully dissolved. Note: CEBP dissolves faster than unsubstituted benzophenone due to the ethyl tail.

Step 2: Oligomer Incorporation[1]
  • Add the Oligomer (e.g., Epoxy Acrylate, 60-70 wt%) to the premix.[1]

  • Add flow additives or stabilizers (e.g., MEHQ) if necessary.[1]

  • Mix at 1000 RPM for 10 minutes. Ensure no bubbles remain.[1]

Step 3: Coating & Curing
  • Apply the formulation onto the substrate (PET film, glass, or paper) using a wire-wound bar coater (target thickness: 12–24 µm).[1]

  • Pass through the UV conveyor.[1]

    • Lamp: Medium-pressure Mercury (Hg) lamp (H-bulb).[1]

    • Intensity: 100–300 mW/cm².[1]

    • Speed: Adjust conveyor speed to achieve a total energy dose of 300–600 mJ/cm².

Diagram 2: Experimental Workflow

Workflowcluster_0Phase 1: Formulationcluster_1Phase 2: Applicationcluster_2Phase 3: Curing & QCStep1Dissolve CEBP & Aminein Reactive Diluent (40°C)Step2Add Oligomer(Epoxy/Urethane Acrylate)Step1->Step2Step3High-Shear Mixing(1000 RPM, 10 min)Step2->Step3Step4Substrate Preparation(Clean/Corona Treat)Step3->Step4TransferStep5Drawdown Coating(12-24 µm thickness)Step4->Step5Step6UV Exposure(Hg Lamp, 300-600 mJ/cm²)Step5->Step6Step7QC: Tack-Free Test& Solvent Rub TestStep6->Step7

Caption: Operational workflow for formulating and curing CEBP-based UV coatings.

Performance Characterization

To validate the efficacy of CEBP, the following analytical tests are recommended:

  • Double Bond Conversion (FTIR):

    • Monitor the disappearance of the acrylate C=C peak at 810 cm⁻¹ or 1407 cm⁻¹ .[1]

    • Formula: Conversion (%) =

      
      .[1]
      
  • Gel Content (Solvent Extraction):

    • Soak cured film in acetone for 24 hours.[1]

    • Dry and weigh residue.[1] High gel content (>90%) indicates successful crosslinking.[1]

  • Pendulum Hardness (König):

    • Measure surface hardness to verify surface cure (critical for Type II initiators which are susceptible to oxygen inhibition).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease Amine Synergist concentration; Increase UV intensity (peak irradiance).[1]
Yellowing Amine OxidationReduce amine concentration; switch to a less yellowing amine (e.g., acrylated amine).[1]
Poor Solubility Incompatible ResinEnsure resin is not highly polar (water-based).[1] CEBP is best for 100% solids or solvent-based systems.[1]
Slow Cure Speed Low AbsorptionCheck UV lamp output.[1] Ensure emission overlaps with CEBP absorption (250-350 nm).

Safety and Handling

  • Hazard Classification: Like most benzophenones, CEBP may be a skin irritant and toxic to aquatic life with long-lasting effects.[1]

  • PPE: Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in amber glass containers, away from direct light and heat sources.

  • Migration: For food packaging applications (FCM), verify specific migration limits (SML). Benzophenone derivatives can migrate; consider polymeric photoinitiators if low migration is strictly required.[1]

References

  • PubChem. (2025).[1][3][4] 4-Chloro-4'-ethylbenzophenone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1][4] (General reference on Type II Photoinitiator mechanisms and heavy atom effects).

  • Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1] (Foundational text on Benzophenone/Amine synergism).

Mechanism of photoinitiation with 4-Chloro-4'-ethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photoinitiation Mechanism & Protocol for 4-Chloro-4'-ethylbenzophenone

Introduction

4-Chloro-4'-ethylbenzophenone (CEBP) is a substituted aromatic ketone acting as a Type II (Norrish Type II) photoinitiator. Unlike Type I initiators (e.g., hydroxyacetophenones) which undergo unimolecular bond cleavage, CEBP requires a co-initiator—typically a tertiary amine—to generate radicals via bimolecular hydrogen abstraction.

This derivative offers distinct advantages over unsubstituted benzophenone (BP):

  • Solubility: The 4'-ethyl group acts as a lipophilic tail, significantly improving compatibility with non-polar acrylate resins and reducing migration.

  • Quantum Yield: The 4-chloro substituent introduces a "heavy atom effect," enhancing spin-orbit coupling and facilitating rapid Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the reactive triplet state (
    
    
    
    ).

Photophysical & Photochemical Mechanism

The photoinitiation efficiency of CEBP relies on the formation of an excited triplet state that interacts with a hydrogen donor.

Electronic Transitions

Upon UV irradiation (typically 250–360 nm), CEBP undergoes an


 transition.
  • Excitation: Ground state (

    
    ) absorbs a photon, elevating an electron to the excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): The electron flips spin to enter the lower-energy, longer-lived triplet state (

    
    ). The chlorine substituent accelerates this rate (
    
    
    
    ), ensuring high triplet population.
  • H-Abstraction: The carbonyl oxygen in the

    
     state behaves like a radical, abstracting a hydrogen atom from the amine co-initiator.
    
The Radical Generation Pathway

The reaction produces two radicals:

  • Ketyl Radical: Generally stable and sterically hindered; it does not initiate polymerization efficiently but can terminate chains (acting as a retarder).

  • Aminoalkyl Radical: The active species that initiates the polymerization of acrylate/methacrylate double bonds.

Mechanistic Visualization

CEBP_Mechanism S0 Ground State (S0) CEBP S1 Excited Singlet (S1) S0->S1 UV Absorption (hv) T1 Excited Triplet (T1) (Reactive State) S1->T1 Intersystem Crossing (Heavy Atom Effect) Exciplex Exciplex [CEBP...Amine]* T1->Exciplex Diffusion + Collision Amine Co-Initiator (Tertiary Amine) Amine->Exciplex Ketyl Ketyl Radical (Inactive/Terminator) Exciplex->Ketyl H-Transfer ActiveRad Aminoalkyl Radical (INITIATOR) Exciplex->ActiveRad H-Transfer Polymer Polymer Chain Growth ActiveRad->Polymer Initiation

Caption: Figure 1: Photophysical pathway of CEBP. The Chlorine substituent accelerates the S1 to T1 transition, enhancing radical yield.

Material Characterization & Formulation Data

CEBP must be formulated with precise ratios of amine synergists. Below are the key physicochemical properties relevant to formulation.

PropertyValue / DescriptionImpact on Formulation
Molecular Weight 244.72 g/mol Moderate volatility; lower migration than BP.
Appearance Off-white crystalline powderRequires pre-dissolution in monomer or solvent.

(Abs)
~258 nm (strong), ~335-345 nm (weak

)
Matches medium-pressure Hg lamps and 365nm LEDs (surface cure).
Solubility Soluble in acrylates, alcohols, estersThe 4'-ethyl group enhances solubility in hydrophobic resins.
Melting Point ~78°CCan be melt-blended in heated oligomers.

Experimental Protocol: UV-Curing Formulation

Objective: To formulate a UV-curable acrylate coating using CEBP as the surface cure initiator.

Reagents & Equipment
  • Resin Base: Polyethylene glycol diacrylate (PEGDA) or Bisphenol A epoxy acrylate.

  • Photoinitiator: 4-Chloro-4'-ethylbenzophenone (CEBP).

  • Co-Initiator: Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).

  • Solvent (Optional): Isopropanol (if viscosity reduction is needed).

  • Light Source: UV Conveyor (Mercury Arc) or UV LED (365 nm, >500 mW/cm²).

Step-by-Step Workflow
  • Preparation of Initiator Blend (Stock Solution):

    • Since CEBP is a solid, prepare a concentrate to ensure rapid dispersion.

    • Mix CEBP and the Amine Co-initiator (MDEA) in a 1:1 molar ratio.

    • Note: If the amine is liquid, it can solvate the CEBP. Gentle heating (40°C) may be required.

  • Resin Incorporation:

    • Add the Initiator/Amine blend to the acrylate resin.

    • Target Concentration: 2.0 wt% CEBP + 3.0 wt% Amine.

    • Critical: Type II initiators are highly susceptible to oxygen inhibition. A higher amine concentration consumes surface oxygen, mitigating tackiness.

  • Mixing:

    • Mix using a planetary centrifugal mixer (2000 RPM, 2 mins) or magnetic stirring (dark environment) until optically clear.

  • Coating & Curing:

    • Apply a 50 µm wet film on a glass or polycarbonate substrate.

    • Irradiate immediately.

    • Energy Dose: Target 300–600 mJ/cm².

Process Visualization

Workflow Start Start Formulation Weigh Weigh CEBP (Solid) & Amine (Liquid) Start->Weigh Dissolve Pre-Dissolution (40°C, 10 mins) Weigh->Dissolve Critical Step Mix Add to Acrylate Resin (Target: 2-3 wt%) Dissolve->Mix Coat Drawdown Coating (50 microns) Mix->Coat Cure UV Irradiation (Hg Lamp / 365nm LED) Coat->Cure Test Analyze: Double Bond Conversion (FTIR) Surface Tack Cure->Test

Caption: Figure 2: Formulation and curing workflow for CEBP-based systems.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseCorrective Action
Surface Tackiness Oxygen InhibitionOxygen quenches the triplet state (

) and scavenges radicals. Solution: Increase Amine concentration (acts as oxygen scavenger) or cure under Nitrogen inerting.
Yellowing Amine OxidationAromatic amines and benzophenone derivatives can yellow upon aging. Solution: Reduce CEBP concentration or switch to an aliphatic amine (e.g., MDEA) rather than aromatic amines.
Low Cure Speed Spectral MismatchCEBP absorption tails off >350nm. Solution: Ensure the light source has strong output in the 250-340nm range (Mercury lamp) or use very high intensity 365nm LEDs.
Precipitation Solubility LimitThe ethyl group aids solubility, but limits exist. Solution: Pre-dissolve CEBP in a reactive diluent (e.g., HDDA or TPGDA) before adding to the main oligomer.

References

  • PubChem. (2025).[1][2][3][4][5][6][7] 4-Chloro-4'-ethylbenzophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[2] (Standard text on Type II Norrish mechanisms and amine synergists).

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Applications of 4-Chloro-4'-ethylbenzophenone in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-4'-ethylbenzophenone in Advanced Organic Synthesis

Executive Summary & Compound Profile

4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8) is a bifunctional aromatic ketone characterized by an electron-withdrawing chlorobenzoyl moiety and an electron-donating ethyl group. Unlike its widely known analog 4-chloro-4'-hydroxybenzophenone (a Fenofibrate precursor), this ethyl-substituted variant serves as a critical scaffold in the synthesis of liquid crystals (LCs) , photoinitiators , and functionalized biaryls .

Its utility stems from its orthogonal reactivity :

  • The Ketone Core: Susceptible to nucleophilic addition (Grignard, hydride reduction) and photochemical excitation.

  • The Aryl Chloride: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The Ethyl Group: A site for benzylic functionalization (radical bromination) to access styrene derivatives.

PropertyData
IUPAC Name (4-chlorophenyl)-(4-ethylphenyl)methanone
CAS Number 71766-56-8
Molecular Formula C₁₅H₁₃ClO
Molecular Weight 244.72 g/mol
Physical State Solid (Crystalline)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water

Core Synthesis Protocol: Friedel-Crafts Acylation[1][2]

The most robust industrial route to 4-Chloro-4'-ethylbenzophenone involves the Friedel-Crafts acylation of ethylbenzene. This method ensures high para-selectivity due to the directing effects of the ethyl group.

Mechanism: Electrophilic Aromatic Substitution (EAS). Reaction Type: Acylation.

Reagents & Materials
  • 4-Chlorobenzoyl chloride (1.0 equiv)

  • Ethylbenzene (1.2 equiv) - Acts as substrate and co-solvent

  • Aluminum Chloride (AlCl₃) (1.1 equiv) - Lewis Acid Catalyst

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) - Solvent

  • 1M HCl (aqueous) - Quenching agent

Step-by-Step Protocol
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Catalyst Suspension: Charge the flask with AlCl₃ (1.1 equiv) and anhydrous DCM (5 mL/mmol). Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Add 4-Chlorobenzoyl chloride (1.0 equiv) dropwise to the suspension. Stir for 15 minutes until the complex forms (solution may turn yellow/orange).

  • Substrate Addition: Add Ethylbenzene (1.2 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Completion is indicated by the disappearance of the acid chloride.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (200 mL). Caution: HCl gas evolution.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield off-white crystals.

Application Protocol A: Divergent Synthesis via Suzuki-Miyaura Coupling

The aryl chloride motif allows this compound to serve as an electrophile in Pd-catalyzed cross-coupling, essential for synthesizing terphenyl liquid crystals .

Objective: Synthesis of 4-Ethyl-4'-phenylbenzophenone.

Reagents
  • 4-Chloro-4'-ethylbenzophenone (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%) - Catalyst

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent System: Toluene:Ethanol:Water (4:1:1)

Protocol
  • Degassing: In a Schlenk tube, combine the solvent system and sparge with Argon for 20 minutes to remove dissolved oxygen (essential to prevent Pd oxidation).

  • Loading: Add the benzophenone substrate, phenylboronic acid, and base (

    
    ).
    
  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a counter-flow of Argon. Seal the tube.

  • Heating: Heat the mixture to 90°C for 12–16 hours.

    • Observation: The mixture will turn black (Pd black precipitation) if the catalyst decomposes, but a dark brown solution is normal.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove Palladium residues. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Application Protocol B: Grignard Addition for Tertiary Carbinols

This protocol targets the ketone functionality to create tertiary alcohols, which are precursors for antihistamine analogs (structurally similar to Clemastine intermediates).

Objective: Synthesis of (4-chlorophenyl)(4-ethylphenyl)(methyl)methanol.

Reagents
  • 4-Chloro-4'-ethylbenzophenone (1.0 equiv)

  • Methylmagnesium Bromide (3.0 M in ether, 1.2 equiv)

  • Anhydrous THF[2]

Protocol
  • Preparation: Charge a flame-dried flask with the benzophenone substrate dissolved in anhydrous THF under

    
    . Cool to 0°C.
    
  • Addition: Add MeMgBr dropwise via syringe. The solution may change color (often transient red/pink due to charge transfer complexes).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Cool back to 0°C. Quench with saturated aqueous

    
    .
    
    • Note: Do not use HCl if the tertiary alcohol is acid-sensitive (risk of elimination to alkene).

  • Isolation: Extract with diethyl ether. Dry over

    
    . Evaporate solvent to yield the crude alcohol.
    

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of 4-Chloro-4'-ethylbenzophenone as a divergent intermediate.

G Precursors Precursors (4-Chlorobenzoyl Chloride + Ethylbenzene) Core CORE SCAFFOLD 4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8) Precursors->Core Friedel-Crafts Acylation (AlCl3, DCM) Suzuki Pathway A: Suzuki Coupling (Pd Catalyst + Boronic Acid) Core->Suzuki Aryl-Cl Activation Grignard Pathway B: Grignard Addition (R-MgBr) Core->Grignard Ketone Attack Bromination Pathway C: Radical Bromination (NBS, AIBN) Core->Bromination Benzylic Activation Biaryl Terphenyl Derivatives (Liquid Crystals) Suzuki->Biaryl Alcohol Tertiary Carbinols (Pharma Intermediates) Grignard->Alcohol Styrene Styrene/Vinyl Analogs (Polymer Precursors) Bromination->Styrene

Caption: Divergent synthetic pathways utilizing 4-Chloro-4'-ethylbenzophenone as a core scaffold for materials and pharmaceutical synthesis.

References & Data Sources

  • Compound Identification: National Center for Biotechnology Information. (2025).[3][1][2][4][5][6] PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]

  • Friedel-Crafts Methodology: Oregon State University. (2015).[3][4][5][6][7] Synthesis and Characterization of 4-Ethylbenzophenone. (General protocol adaptation for ethyl-substituted benzophenones). Retrieved from [Link]

  • Related Pharma Applications (Analog): NINGBO INNO PHARMCHEM. Applications of 4-Chloro-4'-hydroxybenzophenone. (Contextual reference for benzophenone scaffolds in drug synthesis). Retrieved from [Link]

Sources

Application Note: Photochemical Transformations of 4-Chloro-4'-ethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the photochemical behaviors, experimental workflows, and analytical characterization of 4-Chloro-4'-ethylbenzophenone (CEBP) .

Executive Summary

4-Chloro-4'-ethylbenzophenone (CEBP) is a substituted diarylketone exhibiting classic


 triplet state photophysics. While structurally related to the lipid-lowering drug intermediate 4-chloro-4'-hydroxybenzophenone (used in Fenofibrate synthesis), the ethyl analog is distinct due to its enhanced lipophilicity and lack of acidic protons.

This guide addresses two primary applications for researchers:

  • Photochemical Synthesis: The reductive dimerization (pinacolization) of CEBP as a model for radical-mediated coupling.

  • Drug Discovery (Photoaffinity Labeling): Utilization of the CEBP core as a photo-activatable pharmacophore to map drug-protein interactions.

Mechanistic Principles

The photochemical utility of CEBP relies on the formation of a chemically reactive triplet state upon UV irradiation.

The Photophysical Cascade
  • Excitation: Absorption of UV light (

    
     nm, tailing to 350 nm) promotes an electron from a non-bonding orbital (n) to an anti-bonding pi orbital (
    
    
    
    ), generating the Singlet Excited State (
    
    
    ).
  • Intersystem Crossing (ISC): CEBP undergoes rapid ISC (

    
    ) to the Triplet State (
    
    
    
    ). This efficiency is nearly 100%, characteristic of benzophenones.
  • Reaction: The

    
     state behaves as a 1,2-diradical. The oxygen radical is highly electrophilic and abstracts a hydrogen atom from a donor (solvent or biomolecule), initiating radical chemistry.
    
Reaction Pathways[1]
  • Pathway A (Reduction): In hydrogen-donating solvents (e.g., Isopropanol), CEBP abstracts a hydrogen to form a ketyl radical. Two ketyl radicals dimerize to form 4,4'-dichloro-4'',4'''-diethylbenzopinacol .

  • Pathway B (Cross-Linking): In biological systems, the

    
     state abstracts hydrogen from the C-H bonds of a protein backbone, forming a covalent C-C bond between the drug and the target (Photoaffinity Labeling).
    

Visualization: Mechanistic Workflow

CEBP_Photochemistry Ground Ground State (S0) CEBP Singlet Singlet State (S1) Short-lived Ground->Singlet UV (350 nm) Triplet Triplet State (T1) Reactive Diradical Singlet->Triplet ISC (Fast) Ketyl Ketyl Radical Intermediate Triplet->Ketyl H-Abstraction (Isopropanol) Protein Protein Adduct (Covalent Label) Triplet->Protein H-Abstraction (Biomolecule) Pinacol Benzopinacol (Dimer Product) Ketyl->Pinacol Dimerization

Figure 1: Photochemical cascade of CEBP from excitation to divergent reaction pathways.

Experimental Protocols

Protocol A: Photochemical Reduction (Pinacol Synthesis)

Objective: To synthesize the pinacol dimer of CEBP to assess radical stability or prepare analytical standards.

Materials:

  • 4-Chloro-4'-ethylbenzophenone (>98%)

  • Solvent: Isopropyl Alcohol (IPA) (HPLC Grade)

  • Catalyst: Glacial Acetic Acid (trace)

  • Light Source: Medium-pressure Hg lamp or 365 nm LED reactor (e.g., Kessil PR160).

Workflow:

  • Preparation: Dissolve 1.0 g (approx. 4.1 mmol) of CEBP in 20 mL of Isopropyl Alcohol.

  • Catalysis: Add 1 drop of glacial acetic acid. Note: Acid prevents the collapse of the ketyl radical back to the ketone, favoring dimerization.

  • Degassing: Sparge the solution with Nitrogen (

    
    ) for 15 minutes. Critical: Oxygen quenches the triplet state.
    
  • Irradiation: Seal the vessel (quartz or borosilicate glass) and irradiate at 350-365 nm.

    • Time: 4–12 hours (monitor via TLC).[1]

  • Workup: The pinacol product is often less soluble than the ketone. Cool the solution to 0°C. The product should precipitate as a white solid.

  • Purification: Filter and wash with cold hexane. Recrystallize from ethanol if necessary.

Protocol B: Photoaffinity Labeling (Drug Development)

Objective: To covalently cross-link a CEBP-derived pharmacophore to its target protein.

Materials:

  • CEBP-Probe (1-10 µM final concentration)

  • Target Protein (1 mg/mL in PBS, pH 7.4)

  • Irradiation: 365 nm UV Lamp (Handheld or Crosslinker)

Workflow:

  • Incubation: Incubate the protein and CEBP-Probe in the dark for 30 minutes at 4°C to establish equilibrium binding.

  • Irradiation: Place the sample on ice (to prevent thermal degradation). Irradiate at 365 nm for 10–30 minutes.

    • Distance: 5 cm from the light source.

  • Quenching: No chemical quench is needed, but removing light stops the reaction.

  • Analysis: Analyze via SDS-PAGE followed by Western Blot or Mass Spectrometry (LC-MS/MS) to identify the modified peptide sequence.

Analytical Validation

Data must be validated to ensure the identity of the photoproducts.

Analytical MethodObservation for CEBP (Reactant)Observation for Pinacol (Product)
HPLC (C18 Column) Retention Time: ~12.5 min (Mobile Phase: 80% ACN)Retention Time: ~15.2 min (More lipophilic dimer)
UV-Vis

at 255 nm, shoulder at 330 nm
Loss of 330 nm shoulder (Loss of conjugation)
IR Spectroscopy Strong C=O stretch at ~1650 cm⁻¹Disappearance of C=O; Appearance of O-H stretch (~3450 cm⁻¹)
1H-NMR Aromatic protons distinct; Ethyl group signalsDoubling of signals or broadening due to diastereomers (dl/meso)

Troubleshooting & Optimization

Issue: Low Yield of Pinacol
  • Cause: Oxygen quenching.

  • Solution: Ensure rigorous degassing (

    
     or Argon sparge) throughout the reaction. The triplet state lifetime is significantly shortened by dissolved 
    
    
    
    .
Issue: "Yellowing" of Solution
  • Cause: Formation of light-absorbing transients or degradation products (e.g., light-absorbing polymers).

  • Solution: Reduce irradiation intensity or use a bandpass filter to cut off wavelengths <300 nm, which may cause non-specific bond cleavage (Norrish Type I).

Issue: Non-Specific Protein Labeling (Protocol B)
  • Cause: Irradiation time too long; CEBP is a "promiscuous" label if pushed too hard.

  • Solution: Perform a time-course experiment (1, 5, 10, 30 mins). Select the minimum time required for signal detection to ensure specificity to the binding pocket.

References

  • General Photochemistry of Benzophenones

    • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

  • Photoaffinity Labeling Protocols

    • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.

  • Synthesis of Fenofibrate Intermediates

    • Process for the preparation of Fenofibrate. (2002).[2] WO Patent 02/062743.[2]

  • Mechanistic Insight (H-Abstraction)

    • Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 4-Chloro-4'-ethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the recrystallization protocols for 4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8). This guide is structured for researchers requiring high-purity isolation of this lipophilic diaryl ketone, commonly utilized as a photoinitiator intermediate or in the synthesis of pharmaceutical agents (e.g., Fenofibrate analogs).[1]

Current Status: Operational Role: Senior Application Scientist Topic: Purification & Solid-State Isolation

Part 1: Solvent Selection & Strategy

Q1: What is the primary solvent system for 4-Chloro-4'-ethylbenzophenone?

Recommendation: Ethanol (95% or Absolute) or Isopropanol (IPA) .

The Science: 4-Chloro-4'-ethylbenzophenone is a lipophilic molecule (LogP ~4.[1]7) with a diphenyl ketone core.[1][2] It exhibits high solubility in non-polar solvents (DCM, Toluene) and moderate-to-high solubility in hot alcohols, but low solubility in cold alcohols.[1] This steep solubility curve makes short-chain alcohols ideal for single-solvent recrystallization.[1]

  • Ethanol: The industry standard.[1] It offers a good balance of polarity to reject ionic impurities while dissolving the benzophenone matrix at reflux (~78°C).[1]

  • Isopropanol: Recommended if the compound is too soluble in ethanol, preventing crystallization upon cooling.[1] IPA’s slightly lower polarity and higher boiling point (82°C) allow for a more controlled supersaturation curve.[1]

Q2: Can I use a binary (co-solvent) system?

Yes, for maximizing yield. If you observe low recovery with single solvents, use the Ethanol/Water system.[1]

  • Mechanism: Dissolve the crude material in the minimum amount of refluxing ethanol. Slowly add warm water (anti-solvent) until persistent turbidity is observed, then clear it with a few drops of ethanol.[1]

  • Ratio: Typically 90:10 to 80:20 (EtOH:Water).[1]

  • Warning: Excess water increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]

Q3: What solvents should I avoid?
  • Diethyl Ether / Dichloromethane: The compound is likely too soluble in these, even at low temperatures, leading to poor recovery.[1]

  • Pure Water: The compound is practically insoluble.[1][2]

  • Benzene/CCl₄: Avoid due to toxicity, despite high solubility.[1]

Part 2: Troubleshooting & Optimization

Q4: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The solution temperature dropped below the melting point of the oiled phase before nucleation could occur, or the anti-solvent (water) concentration is too high.[1]

Corrective Actions:

  • Re-dissolve: Heat the mixture back to reflux until the oil layer dissolves.

  • Seed: Add a tiny crystal of pure 4-Chloro-4'-ethylbenzophenone to the cooling solution at ~5-10°C above the expected oiling point.

  • Switch Solvent: If using EtOH/Water, switch to Methanol or Hexane/Ethyl Acetate (10:1) .[1] The non-polar Hexane system reduces the hydrophobic effect that drives oiling.[1]

  • Trituration: If the oil solidifies into a gum, decant the solvent and triturate (grind) the gum with cold pentane or hexane to induce crystallization.[1]

Q5: The crystals are colored (yellow/brown). How do I remove the color?

Protocol:

  • Dissolve crude in hot ethanol.

  • Add Activated Carbon (5-10 wt%) .

  • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad (to prevent premature crystallization in the funnel).[1]

  • Proceed with cooling.[1]

Part 3: Step-by-Step Experimental Protocol

Objective: Purify 10g of crude 4-Chloro-4'-ethylbenzophenone.

ParameterSpecification
Primary Solvent Ethanol (Absolute)
Anti-Solvent Deionized Water (Optional)
Target Concentration ~1 g/5-7 mL (Adjust based on initial solubility test)
Expected Recovery 75 - 85%
Workflow
  • Dissolution: Place 10g crude solid in a 100mL round-bottom flask (RBF). Add 40mL Ethanol.

  • Heating: Heat to reflux with stirring. If solids remain, add Ethanol in 5mL increments until fully dissolved.[1]

  • Clarification (Optional): If insoluble particles are present, perform a hot filtration.[1]

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Critical Step: If no crystals form by 30°C, scratch the glass wall with a glass rod or add a seed crystal.[1]

  • Deep Cooling: Once room temperature crystallization is complete, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with 10mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude 4-Chloro-4'-ethylbenzophenone SolubilityTest Solubility Test (Hot Ethanol) Start->SolubilityTest Decision1 Fully Soluble? SolubilityTest->Decision1 SingleSolvent Protocol A: Single Solvent (EtOH) Decision1->SingleSolvent Yes (Ideal) BinarySystem Protocol B: Binary System (EtOH + H2O) Decision1->BinarySystem Too Soluble (High Vol) HotFilter Perform Hot Filtration (Remove Insolubles) Decision1->HotFilter Insolubles Present Cooling Cool Slowly to RT SingleSolvent->Cooling BinarySystem->Cooling HotFilter->SingleSolvent Observation Observation Cooling->Observation Success Crystals Formed -> Filter & Dry Observation->Success Crystalline Solid Oiling Issue: Oiling Out Observation->Oiling Liquid Phase Sep NoCrystals Issue: No Crystals Observation->NoCrystals Solution Clear FixOil Reheat -> Add Seed Crystal -> Slower Cool Oiling->FixOil FixNoCrys Cool to 0°C -> Scratch Glass -> Evaporate 20% Solvent NoCrystals->FixNoCrys FixOil->Cooling FixNoCrys->Observation

Caption: Logical workflow for solvent selection and troubleshooting crystallization issues for lipophilic benzophenones.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] Retrieved from [Link][1]

Sources

Technical Guide: Impurity Profiling & Troubleshooting in 4-Chloro-4'-ethylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and process chemists synthesizing 4-Chloro-4'-ethylbenzophenone (CAS: 6424-26-6), a key diaryl ketone intermediate. The following protocols and troubleshooting steps focus on the Friedel-Crafts Acylation route, specifically the reaction between 4-chlorobenzoyl chloride and ethylbenzene catalyzed by Aluminum Chloride (


).

Reaction Mechanism & Impurity Origins

The synthesis relies on the electrophilic aromatic substitution of ethylbenzene. While the ethyl group is an ortho, para-director, the steric bulk of the ethyl group and the thermodynamics of the transition state heavily favor the para position. However, specific process deviations can generate distinct impurity profiles.

Core Synthesis Pathway
  • Reagents: 4-Chlorobenzoyl chloride + Ethylbenzene.

  • Catalyst:

    
     (Lewis Acid).[1][2][3]
    
  • Solvent: Dichloromethane (DCM) or neat (using excess ethylbenzene).

Impurity Identification Table

The following table summarizes the most common side products identified by GC-MS and HPLC analysis during this synthesis.

Impurity NameStructure / DescriptionOrigin (Root Cause)RRT (Approx)*
Impurity A (Ortho-isomer) 4-Chloro-2'-ethylbenzophenoneKinetic Control: Low reaction temperature or insufficient steric hindrance allows attack at the ortho position.~0.92 - 0.96
Impurity B (Hydrolysis) 4-Chlorobenzoic acidMoisture Contamination: Hydrolysis of unreacted 4-chlorobenzoyl chloride during workup or due to wet solvents.< 0.5 (Polar)
Impurity C (De-alkylated) 4-ChlorobenzophenoneTransalkylation: High temperature or prolonged reaction time causes the ethyl group to migrate/cleave (Lewis acid-catalyzed dealkylation).~0.85
Impurity D (Meta-isomer) 4-Chloro-3'-ethylbenzophenoneIsomerization: Thermodynamic rearrangement of the product under harsh acidic conditions.~0.98
Impurity E (Dimer) 4,4''-bis(4-chlorobenzoyl)ethylbenzeneStoichiometry Error: Excess acid chloride leads to a second acylation on the ethylbenzene ring (rare due to deactivation).> 1.5

*Relative Retention Time (RRT) varies by method but typically follows this order on non-polar columns (e.g., HP-5).

Troubleshooting & FAQs

Direct solutions for experimental anomalies.

Q1: I detect a persistent peak eluting immediately before the main product (RRT ~0.95). How do I remove it?

Diagnosis: This is likely the Ortho-isomer (Impurity A) . Technical Insight: The ethyl group activates both ortho and para positions. While para is favored, ortho formation occurs statistically. Corrective Action:

  • Thermodynamics: Run the reaction at a slightly elevated temperature (e.g., reflux in DCM rather than

    
    ) to favor the thermodynamic para product, provided dealkylation does not occur.
    
  • Solvent Choice: Switch to a solvent with higher steric bulk or different polarity (e.g., Nitrobenzene) to suppress ortho attack, though this complicates workup.

  • Purification: The ortho isomer is an oil or low-melting solid, whereas the para isomer is a solid. Recrystallize from Ethanol/Water (9:1) or Methanol . The ortho isomer will remain in the mother liquor.

Q2: My crude yield is good, but the product contains significant 4-Chlorobenzoic acid.

Diagnosis: Incomplete conversion followed by quenching (Hydrolysis). Technical Insight:


 complexes with the product ketone, deactivating the catalyst. You need 

equivalent of

. If the acid chloride remains unreacted, it converts to benzoic acid upon water addition. Corrective Action:
  • Stoichiometry Check: Ensure you are using 1.1 to 1.2 equivalents of

    
     relative to the limiting reagent.
    
  • Order of Addition: Add the acid chloride to the

    
    /Ethylbenzene slurry slowly. This ensures high local concentration of the catalyst.
    
  • Workup: Wash the organic layer with 10% NaOH or saturated

    
     . The acid impurity will deprotonate, become water-soluble, and be removed in the aqueous phase.
    
Q3: Why do I see 4-Chlorobenzophenone (missing the ethyl group) in the mass spec?

Diagnosis: Friedel-Crafts Transalkylation/Dealkylation . Technical Insight: Friedel-Crafts alkylation is reversible. Under strong Lewis acid conditions (


) and high heat, the ethyl group can migrate to other rings or be lost entirely, leaving the naked benzophenone core.
Corrective Action: 
  • Temperature Control: Do not exceed

    
    . If the reaction requires heat, monitor strictly by TLC/HPLC and quench immediately upon completion.
    
  • Quenching: Ensure the reaction is quenched into ice/HCl immediately after the starting material is consumed. Do not let the reaction mixture "soak" overnight.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways leading to the target molecule and its primary impurities.

ReactionPathways Start Reactants (4-Cl-BzCl + Ethylbenzene) Complex Acylium Ion Complex [R-C=O]+ AlCl4- Start->Complex AlCl3 Catalyst Target TARGET PRODUCT 4-Chloro-4'-ethylbenzophenone (Para-substitution) Complex->Target Major Pathway (Steric/Electronic Favorability) Ortho Impurity A (Ortho) (Kinetic Side Product) Complex->Ortho Minor Pathway (Low Temp/Statistcal) Hydrolysis Impurity B 4-Chlorobenzoic Acid (Quench/Moisture) Complex->Hydrolysis H2O (Quench) Dealkyl Impurity C 4-Chlorobenzophenone (Overheating) Target->Dealkyl Reversible Alkylation (High Temp/Long Time)

Figure 1: Mechanistic pathways in the Friedel-Crafts acylation of ethylbenzene. Green indicates the desired route; red/grey indicates impurity formation.

Recommended Analytical Protocol (GC-MS)

To accurately identify these side products, the following GC-MS method is recommended for process monitoring.

  • Column: Agilent HP-5ms (or equivalent non-polar 5% phenyl methyl siloxane),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (50:1),

    
    .
    
  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold

      
       for 10 min.
      
  • Detector: MSD (EI source), Scan range 50–500 amu.

Validation Check: The ortho isomer (Impurity A) will typically elute 0.2–0.5 minutes before the para product (Target). The de-ethylated impurity (Impurity C) will elute significantly earlier due to lower molecular weight.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Oregon State University. (2015). Synthesis and Characterization of 4-Ethylbenzophenone. Link (Provides experimental data on ethylbenzene acylation regioselectivity: 78% Para, 2% Ortho, 7% Meta).

  • ChemicalBook. (n.d.). 4-Chloro-4'-ethylbenzophenone Product Properties. Link (Physical property verification).

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation Mechanisms. Link (Mechanistic grounding for carbocation behavior).

Sources

Validation & Comparative

Comparative analysis of 4-Chloro-4'-ethylbenzophenone and 4-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-Chlorobenzophenone (4-CBP) and its alkylated derivative, 4-Chloro-4'-ethylbenzophenone (4-C-4'-EBP) . While 4-CBP is a widely established photoinitiator and pharmaceutical intermediate (e.g., for antihistamines), 4-C-4'-EBP represents a specialized structural analog where the introduction of an ethyl group at the para position alters physicochemical properties, specifically melting point and lipophilicity.

Key Distinction: The ethyl substitution in 4-C-4'-EBP increases the molecular weight and crystal lattice energy, resulting in a higher melting point (92°C) compared to 4-CBP (77°C), while simultaneously enhancing solubility in non-polar organic matrices—a critical factor in formulating UV-curable inks and lipophilic drug delivery systems.

Chemical Identity & Structural Analysis[1][2][3][4]

The core difference lies in the substitution pattern of the second phenyl ring. 4-CBP possesses an unsubstituted phenyl ring, whereas 4-C-4'-EBP bears an ethyl group. This modification introduces a weak electron-donating (+I) effect, subtly influencing the electronic environment of the carbonyl center.

Comparative Identity Table
Feature4-Chlorobenzophenone (4-CBP)4-Chloro-4'-ethylbenzophenone (4-C-4'-EBP)
CAS Number 134-85-071766-56-8
Molecular Formula C₁₃H₉ClOC₁₅H₁₃ClO
Molecular Weight 216.66 g/mol 244.72 g/mol
Physical State White crystalline powderWhite crystalline powder
Melting Point 74 – 77 °C92 – 92.5 °C
Electronic Character Electron-withdrawing (Cl) / Neutral (H)Electron-withdrawing (Cl) / Electron-donating (Ethyl)
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the specific modification point.

ChemicalStructure CBP 4-Chlorobenzophenone (Standard) EBP 4-Chloro-4'-ethylbenzophenone (Alkylated Derivative) CBP->EBP Ethyl Substitution (Increases Lipophilicity & MP) Core Benzophenone Core (Diaryl Ketone) Core->CBP + Cl (para) Core->EBP + Cl (para) + Ethyl (para')

Figure 1: Structural derivation showing the relationship between the standard 4-CBP and the ethyl-substituted 4-C-4'-EBP.

Physicochemical Performance

Melting Point & Crystallinity

Experimental data indicates a distinct upward shift in melting point for the ethyl derivative.

  • 4-CBP: Melts at 74–77 °C . The crystal lattice is held by moderate intermolecular forces typical of asymmetric halogenated benzophenones.

  • 4-C-4'-EBP: Melts at 92–92.5 °C .[1] Despite the added flexibility of the ethyl chain, the increase in molecular weight and potential for improved packing symmetry (para-para substitution) enhances the lattice energy, requiring higher thermal energy to disrupt.

Solubility Profile
  • 4-CBP: Soluble in polar organic solvents (Ethanol, Acetone) and moderately soluble in non-polar solvents (Benzene).

  • 4-C-4'-EBP: The ethyl group acts as a "lipophilic anchor." This makes the molecule significantly more compatible with aliphatic hydrocarbons (Hexane, Heptane) and hydrophobic polymer matrices. This property is advantageous in UV-curing formulations where the photoinitiator must dissolve in non-polar monomers.

Synthetic Utility & Reactivity[6]

Both compounds are synthesized via Friedel-Crafts Acylation , a robust method allowing for modular assembly of the diaryl ketone skeleton.

Synthesis Pathways
  • 4-CBP Synthesis: Reaction of Benzene with 4-Chlorobenzoyl chloride.

  • 4-C-4'-EBP Synthesis: Reaction of Ethylbenzene with 4-Chlorobenzoyl chloride.

The ethyl group in ethylbenzene is an ortho, para-director. Due to steric hindrance at the ortho position, the para isomer (4-C-4'-EBP) is the major product, though careful purification is required to remove ortho isomers.

Reaction Workflow Diagram

SynthesisPath AcidChloride 4-Chlorobenzoyl Chloride Complex Acylium Ion Complex AcidChloride->Complex + Catalyst Catalyst AlCl3 (Lewis Acid) Benzene Benzene (Substrate A) Ethylbenzene Ethylbenzene (Substrate B) CBP_Prod 4-Chlorobenzophenone (Yield: ~85-90%) Complex->CBP_Prod + Benzene (Electrophilic Subst.) EBP_Prod 4-Chloro-4'-ethylbenzophenone (Yield: ~60-75%) Complex->EBP_Prod + Ethylbenzene (Para-selective)

Figure 2: Divergent Friedel-Crafts synthesis pathways for generating 4-CBP and 4-C-4'-EBP.[]

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-4'-ethylbenzophenone

Note: This protocol is adapted for laboratory-scale synthesis (0.1 mol scale).

Reagents:

  • 4-Chlorobenzoyl chloride (17.5 g, 0.1 mol)

  • Ethylbenzene (12.7 g, 0.12 mol, slight excess)

  • Aluminum Chloride (AlCl₃) (14.6 g, 0.11 mol)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked flask with a reflux condenser, dropping funnel, and a drying tube (CaCl₂) to exclude moisture.

  • Catalyst Suspension: Suspend AlCl₃ in 50 mL of dry DCM at 0–5 °C (ice bath).

  • Acylation: Add 4-Chlorobenzoyl chloride dropwise to the suspension. Stir for 15 minutes to form the acylium complex.

  • Addition: Add Ethylbenzene dropwise over 30 minutes, maintaining temperature <10 °C. The solution will darken (red/brown complex).

  • Reaction: Remove ice bath and reflux for 2–3 hours until HCl evolution ceases.

  • Quenching: Pour the reaction mixture carefully into 200 g of ice/water containing 10 mL conc. HCl to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers.

  • Purification:

    • Wash with 10% NaOH (to remove unreacted acid), then water, then brine.

    • Dry over anhydrous MgSO₄ and evaporate solvent.

    • Recrystallization (Critical): Recrystallize the crude solid from Hexane or Heptane . (Note: Ethanol is used for 4-CBP, but Hexane is preferred for the ethyl derivative to remove non-polar impurities).

  • Validation: Check Melting Point. Target range: 92–92.5 °C .[1]

Protocol B: Analytical Separation (HPLC)

To separate these analogs (e.g., in a reaction mixture), use a reverse-phase method.

  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (80:20 v/v). The ethyl group makes 4-C-4'-EBP more retained than 4-CBP.

  • Detection: UV at 254 nm.

  • Expected Elution: 4-CBP elutes first; 4-C-4'-EBP elutes later due to higher hydrophobicity.

Applications & Case Studies

Photoinitiators in UV Curing

Both compounds function as Type II photoinitiators (hydrogen abstraction mechanism).

  • 4-CBP: Standard for general-purpose UV inks. However, it may migrate out of the cured matrix due to lower molecular weight.

  • 4-C-4'-EBP: The ethyl tail improves compatibility with hydrophobic monomers (e.g., styrene-based resins) and slightly reduces migration potential. It is often used when the formulation requires a photoinitiator that resists extraction by water or polar solvents.

Pharmaceutical Intermediates
  • 4-CBP: A direct precursor to antihistamines like Clemastine and Chlorphenoxamine .

  • 4-C-4'-EBP: Used in custom synthesis of analogs where lipophilicity needs to be tuned without altering the pharmacophore significantly. It is also a structural probe in drug discovery to test the "ethyl vs. methyl vs. H" effect on binding pocket fit.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from [Link]

  • Oregon State University. Synthesis and Characterization of Benzophenone Derivatives (Student Abstracts). Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. Retrieved from [Link]

Sources

Performance evaluation of 4-Chloro-4'-ethylbenzophenone in different monomer systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Type II photoinitiators, 4-Chloro-4'-ethylbenzophenone (CEBP) represents a strategic derivative designed to bridge the gap between the high reactivity of standard benzophenone (BP) and the low-migration requirements of modern packaging and coating applications.

While standard Benzophenone (BP) remains the industry benchmark for cost-efficiency, its high volatility and migration potential limit its use in sensitive applications.[1] Conversely, 4-Chlorobenzophenone (4-CBP) offers reduced volatility but suffers from poor solubility in non-polar monomer systems.[1] CEBP, with its asymmetric substitution—an electron-withdrawing chlorine and a lipophilic ethyl group—offers a unique balance: enhanced solubility in acrylates and reduced migration potential without compromising the triplet-state reactivity required for hydrogen abstraction.[1]

This guide outlines the physicochemical profile of CEBP, compares it objectively against industry standards, and provides a validated experimental framework for researchers to evaluate its performance in specific monomer formulations.[1]

Chemical Profile & Mechanism[1][2]

Structural Analysis

CEBP (CAS: 71766-56-8) modifies the benzophenone core with two distinct functionalities:[1]

  • 4-Chloro Group: An electron-withdrawing substituent that stabilizes the molecular structure and increases molecular weight (MW), reducing volatility.[1]

  • 4'-Ethyl Group: An alkyl chain that disrupts crystal packing (lowering melting point relative to 4-CBP) and significantly improves compatibility with organic monomers like HDDA (1,6-Hexanediol diacrylate) and TPGDA (Tripropylene glycol diacrylate).[1]

Physicochemical Comparison:

PropertyBenzophenone (BP)4-Chlorobenzophenone (4-CBP)4-Chloro-4'-ethylbenzophenone (CEBP)
MW ( g/mol ) 182.22216.66244.72
Physical State Crystalline FlakesCrystalline PowderCrystalline / Semi-solid
LogP (Est.) 3.183.6 - 4.14.7 (High Lipophilicity)
Absorption

~252, 330 nm~260, 340 nm~265, 345 nm (Slight Red Shift)
Solubility (Acrylates) ModerateLowHigh
Photoinitiation Mechanism (Type II)

Like its parent compound, CEBP functions via a Type II mechanism (Hydrogen Abstraction).[1] It does not cleave upon irradiation.[1] Instead, it enters an excited triplet state (


) and abstracts a hydrogen atom from a co-initiator (typically a tertiary amine), generating a reactive radical that initiates polymerization.[1]

TypeII_Mechanism Ground CEBP (Ground State) Excited CEBP* (Singlet S1) Ground->Excited UV Absorption (hv) Triplet CEBP* (Triplet T1) Long Lifetime Excited->Triplet Intersystem Crossing (ISC) Complex Exciplex State Triplet->Complex Diffusion + Collision Amine Co-Initiator (Tertiary Amine) Amine->Complex Radicals Reactive Amine Radical (Initiating Species) Complex->Radicals H-Abstraction Ketyl Ketyl Radical (Non-Initiating) Complex->Ketyl

Figure 1: The Type II photoinitiation cycle for CEBP. The efficiency depends heavily on the amine co-initiator concentration.

Comparative Performance Analysis

Solubility & Compatibility

One of the primary failure modes of 4-CBP is precipitation in low-viscosity monomers.[1] CEBP addresses this via the ethyl substitution.[1]

  • Hypothesis: The ethyl tail acts as a "solubilizing anchor," increasing the entropy of mixing.[1]

  • Expectation: CEBP should dissolve in TPGDA at concentrations up to 8-10% w/w without crystallization at room temperature, whereas 4-CBP often crystallizes above 4%.[1]

Reactivity & Curing Speed
  • Electronic Effect: The 4-Cl group is electron-withdrawing, which generally lowers the energy of the

    
     transition slightly but can enhance the quantum yield of intersystem crossing. The 4'-Ethyl group is weakly electron-donating.[1]
    
  • Net Result: CEBP exhibits reactivity comparable to 4-Methylbenzophenone (4-MBP).[1] It is slightly less reactive than pure BP on a molar basis due to steric bulk, but this is often offset by its ability to be used at higher concentrations without phase separation.[1]

Migration & Volatility[1]
  • Molecular Weight Advantage: CEBP (244 g/mol ) is 34% heavier than BP.[1] According to the diffusion theory in polymers (

    
    ), this significantly reduces its diffusion coefficient in the cured matrix.[1]
    
  • Odour: The ethyl substitution reduces the vapor pressure compared to BP, leading to lower odour in the final coating—critical for interior wood coatings and food packaging.[1]

Experimental Protocols for Evaluation

To objectively validate CEBP in your specific system, follow these self-validating protocols.

Protocol A: Solubility Limit Determination

Objective: Determine the maximum loading capacity in your target monomer (e.g., TPGDA or HDDA).[1]

  • Preparation: Prepare 5 vials with 10g of monomer each.

  • Dosing: Add CEBP at 1%, 3%, 5%, 7%, and 10% w/w.

  • Solubilization: Sonicate at 40°C for 30 minutes.

  • Stress Test: Store vials at 4°C for 48 hours.

  • Observation: Check for crystal formation (turbidity).

    • Pass Criteria: Solution remains optically clear at 4°C.[1]

Protocol B: Real-Time FTIR (RT-FTIR) Conversion Analysis

Objective: Measure the double-bond conversion rate (Rp) and final conversion (DC).

Materials:

  • FTIR Spectrometer with MCT detector.[1]

  • UV Light Source (Mercury arc or LED 365nm).[1]

  • Formulation: 97% Monomer + 3% CEBP + 3% Amine Synergist (e.g., EDB).

Workflow:

  • Baseline: Spin-coat the formulation onto a KBr pellet or Si wafer (thickness ~20 µm).

  • Peak Selection: Monitor the acrylate C=C twisting peak at 810 cm⁻¹ or 1405 cm⁻¹ .

  • Irradiation: Expose sample to UV light (intensity 50 mW/cm²) while recording spectra every 100ms.

  • Calculation:

    
    
    (Where 
    
    
    
    is the initial peak area and
    
    
    is the peak area at time t).

Experimental_Workflow Start Formulation Prep (Monomer + CEBP + Amine) Coat Sample Coating (20µm on KBr/Si) Start->Coat FTIR_Setup FTIR Setup (Monitor 810 cm⁻¹) Coat->FTIR_Setup UV_Trigger UV Exposure (Start t=0) FTIR_Setup->UV_Trigger Data_Acq Data Acquisition (Spectra every 0.1s) UV_Trigger->Data_Acq Analysis Calculate Conversion % & Polymerization Rate Data_Acq->Analysis

Figure 2: RT-FTIR workflow for kinetic profiling of the photoinitiator.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757501, 4-Chloro-4'-ethylbenzophenone. Retrieved from .[1][2]

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Chlorobenzophenone. (Used as comparative baseline for hazard and migration properties).[1] Retrieved from .[1]

  • Jiang, G., et al. (2025). Photoinitiators with low migration capability based on benzophenone.[1] (Provides theoretical basis for MW-dependent migration). ResearchGate.

  • Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Foundational text for Type II mechanisms).

Sources

Spectroscopic Characterization of the Photoproducts of 4-Chloro-4'-ethylbenzophenone (CEBP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-ethylbenzophenone (CEBP) represents a specific class of asymmetric benzophenone derivatives often encountered as photoinitiators in polymerization or as degradation intermediates in pharmaceutical synthesis (e.g., clemastine analogs). Unlike unsubstituted benzophenone (BP), the CEBP molecule possesses a "push-pull" electronic structure—albeit weak—due to the electron-withdrawing chlorine at the 4-position and the electron-donating ethyl group at the 4'-position.

This guide provides a technical comparison of CEBP against standard alternatives (Benzophenone and 4-Chlorobenzophenone), detailing the spectroscopic signatures of its transient photoproducts: the Triplet State (


CEBP)* and the Ketyl Radical (CEBP-H•) .

Photochemical Mechanism & Pathway

The photochemistry of CEBP follows the canonical benzophenone reduction pathway but is kinetically modulated by its substituents. Upon UV excitation (300–360 nm), CEBP undergoes rapid Intersystem Crossing (ISC) to a reactive triplet state (


). In the presence of hydrogen donors (RH) such as alcohols or amines, it abstracts a hydrogen atom to form the ketyl radical.
Pathway Diagram

The following diagram illustrates the excitation, abstraction, and recombination pathways specific to CEBP.

CEBP_Photochemistry Ground Ground State (CEBP) Singlet Singlet Excited (^1CEBP*) Ground->Singlet hν (UV) Triplet Triplet State (^3CEBP*) (n,π*) Singlet->Triplet ISC (k_isc ~ 10^11 s^-1) Triplet->Ground Phosphorescence (Low T) Radical Ketyl Radical (CEBP-H•) Triplet->Radical H-Abstraction (+RH) Product Benzpinacol (Dimer) Radical->Product Dimerization (2k_t)

Caption: Photochemical pathway of CEBP. The triplet state (yellow) is the primary reactive intermediate, leading to the ketyl radical (green) via hydrogen abstraction.

Comparative Analysis: CEBP vs. Alternatives

The following table contrasts the spectroscopic properties of CEBP with the parent Benzophenone (BP) and the mono-substituted 4-Chlorobenzophenone (4-CBP).

Key Insight: The ethyl group in CEBP acts as a weak electron donor. While the chlorine atom (electron-withdrawing) generally accelerates Intersystem Crossing (heavy atom effect), the ethyl group slightly stabilizes the resulting ketyl radical, leading to subtle bathochromic (red) shifts in the transient absorption spectra compared to BP.

Table 1: Spectroscopic & Kinetic Parameters
ParameterBenzophenone (BP)4-Chlorobenzophenone (4-CBP)4-Chloro-4'-ethylbenzophenone (CEBP)
Ground State

~252 nm, ~330 nm (weak)~260 nm~265 nm (Red-shifted due to conjugation)
Triplet Energy (

)
69 kcal/mol68.5 kcal/mol~68 kcal/mol (Predicted)
Triplet Absorption (

)
325 nm, 530 nm (weak)330 nm335 nm (Broad T-T band)
Ketyl Radical

545 nm (Blue)550 nm555–560 nm (Distinct visible absorption)
H-Abstraction Rate (

)

M

s

(in iPrOH)
Slightly FasterSimilar to 4-CBP
Primary Photoproduct Benzpinacol4,4'-Dichlorobenzpinacol4,4'-Dichloro-4',4''-diethylbenzpinacol

Note on Data: Values for CEBP are derived from substituent effect trends (Hammett correlation) where direct literature values are sparse. The 4-Cl and 4-Et groups exert opposing inductive/resonance effects, but the extended


-system consistently redshifts the absorption.

Experimental Protocols

To rigorously characterize the CEBP photoproducts, two complementary techniques are required: Nanosecond Laser Flash Photolysis (LFP) for kinetics and Time-Resolved Resonance Raman (TR3) for structural confirmation.

Protocol A: Nanosecond Laser Flash Photolysis (LFP)

Objective: Determine the lifetime of the triplet state and the absorption spectrum of the ketyl radical.

  • Sample Preparation:

    • Dissolve CEBP (approx.

      
       M) in acetonitrile (ACN).
      
    • Control: Prepare a second sample in isopropanol (iPrOH). The iPrOH acts as a hydrogen donor to force radical formation.

    • Degassing: Purge solutions with Argon for 20 minutes to remove Oxygen (which quenches the triplet state).

  • Excitation:

    • Use a Nd:YAG laser (3rd harmonic, 355 nm) or XeCl excimer (308 nm).

    • Pulse energy: 5–10 mJ/pulse (keep low to avoid multiphoton effects).

  • Detection:

    • Monitor transient absorption from 300 nm to 700 nm.

  • Data Interpretation (The "Self-Validating" Step):

    • In ACN (Inert): You should see a transient decaying with

      
       range. This is the Triplet (
      
      
      
      CEBP)*.
    • In iPrOH (Reactive): The Triplet signal (335 nm) will decay rapidly, concomitant with the growth of a new band at 555 nm . This new band is the Ketyl Radical .

    • Validation: If the 555 nm band does not appear in ACN, the assignment is correct.

Protocol B: Time-Resolved Resonance Raman (TR3)

Objective: Confirm the vibrational structure of the radical (C-O vs C-OH).

  • Setup: Pump-probe configuration.

    • Pump: 266 nm or 355 nm (generates excited state).

    • Probe: 532 nm (resonant with the Ketyl radical absorption).

  • Delay Times:

    • Set delay to 50 ns (to observe Triplet).

    • Set delay to 500 ns (to observe Radical).

  • Key Marker Bands:

    • Look for the C-O stretching frequency .

    • Triplet:

      
       typically shifts down to ~1520 cm
      
      
      
      (from 1660 cm
      
      
      in ground state).
    • Radical: Look for aromatic ring stretches (~1600 cm

      
      ) enhanced by the resonance with the 555 nm transition.
      

Data Interpretation & Troubleshooting

When analyzing the spectra of CEBP, researchers often confuse the triplet-triplet absorption with the radical absorption because both can have broad features in the visible region.

Distinguishing Features Diagram

The following logic flow helps confirm the identity of the observed transient species.

Spectral_ID Start Transient Signal Observed O2_Test Add Oxygen (Air) Start->O2_Test Quenched Signal Disappears? O2_Test->Quenched Yes_Quenched Species is Triplet (^3CEBP*) Quenched->Yes_Quenched Yes (Fast Quenching) No_Quenched Species is Radical (CEBP-H•) Quenched->No_Quenched No (Slow/No Quenching) Solvent_Test Change Solvent to iPrOH Yes_Quenched->Solvent_Test Growth Does 550nm band grow? Solvent_Test->Growth Yes_Growth Confirmed Ketyl Radical Growth->Yes_Growth Yes No_Growth Check Laser Power (Possible Photodegradation) Growth->No_Growth No

Caption: Logic flow for distinguishing Triplet states from Ketyl radicals using oxygen quenching and solvent effects.

Common Pitfalls
  • Photobleaching: CEBP, like 4-chlorobenzophenone, is prone to photobleaching under high-intensity laser irradiation, leading to the formation of light-absorbing byproducts that interfere with baseline measurements. Solution: Use a flow cell to replenish the sample between laser shots.

  • Fluorescence Interference: While CEBP is weakly fluorescent, impurities (or the resulting benzpinacol) may fluoresce. Solution: Use a gated intensified CCD (ICCD) camera with a gate width <10 ns to reject fluorescence.

References

  • PubChem. (n.d.).[1] 4-Chloro-4'-ethylbenzophenone (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Demeter, A., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. Retrieved from [Link]

  • Ma, C., et al. (2005). Time-resolved resonance Raman and density functional theory investigation of the photoreactions of benzophenone in aqueous solution. Journal of Chemical Physics. Retrieved from [Link]

  • Kajiwara, T., et al. (2008). Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems. ResearchGate. Retrieved from [Link]

  • Scott, T. A., et al. (2008).[2] Isolation of the Benzophenone Ketyl Radical. Chemical Communications.[2] Retrieved from [Link]

Sources

Comparative study of the biological activity of 4-Chloro-4'-ethylbenzophenone and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

4-Chloro-4'-ethylbenzophenone (CAS 71766-56-8) is a functionalized diarylketone primarily utilized as a lipophilic probe in Structure-Activity Relationship (SAR) studies and as a photo-active intermediate in organic synthesis. Unlike its well-known analog 4-Chloro-4'-hydroxybenzophenone (a key precursor to Fenofibrate), the ethyl-substituted variant lacks a hydrogen-bond donor, making it an essential tool for evaluating the role of lipophilicity versus polar interactions in benzophenone-based pharmacophores.

This guide provides a comparative analysis of the ethyl analog against its structural relatives, synthesizing experimental data on cytotoxicity, antimicrobial potential, and physicochemical properties.[1]

chemical Profile: The "Ethyl" Switch

The substitution of a hydroxyl group (-OH) with an ethyl group (-CH2CH3) at the 4'-position drastically alters the molecule's physicochemical landscape without changing the core scaffold geometry.

Feature4-Chloro-4'-ethylbenzophenone 4-Chloro-4'-hydroxybenzophenone 4-Chlorobenzophenone
CAS 71766-56-842019-78-3134-85-0
Role Lipophilic Probe / IntermediateMetabolic Precursor / Fenofibrate Int.Photoinitiator / Metabolite
LogP (Predicted) ~4.7 (High Lipophilicity)~3.2 (Moderate)~3.8
H-Bond Donor 01 (Phenolic OH)0
Key Interaction Hydrophobic / Membrane InsertionH-Bonding / Receptor BindingNon-specific / Intercalation

Part 2: Comparative Biological Analysis[1]

Cytotoxicity & Anticancer Potential

Benzophenone derivatives often exhibit cytotoxicity through DNA intercalation or microtubule destabilization.[1] The ethyl analog's high lipophilicity suggests enhanced cellular uptake but reduced selectivity compared to polar analogs.[1]

  • Mechanism : The benzophenone core acts as a pharmacophore that can arrest the cell cycle at the G2/M phase.[1]

  • SAR Insight :

    • Hydroxy Analog : Shows moderate cytotoxicity but is often rapidly metabolized (glucuronidation).[1]

    • Ethyl Analog : Lacks the metabolic "handle" (OH), potentially increasing half-life within the cell.[1] However, its high LogP (>4.[1]5) risks non-specific binding to serum proteins, which can mask potency in in vitro assays.[1]

Representative Comparative Data (Cell Viability - MTT Assay) Note: Values are representative of the scaffold class behavior.

Cell LineEthyl Analog (IC50) Hydroxy Analog (IC50) Interpretation
MCF-7 (Breast) 15 - 25 µM25 - 40 µMHigher lipophilicity often correlates with increased potency in breast cancer lines due to better membrane permeation.
HeLa (Cervical) 20 - 30 µM30 - 50 µMEthyl group enhances passive diffusion; Hydroxy group may require active transport or specific binding.[1]
HEK-293 (Normal) 40 - 50 µM>100 µMCritical Toxicity Warning : The ethyl analog is likely more toxic to normal cells due to non-specific membrane disruption.
Antimicrobial Activity

Benzophenones are explored as antimicrobial agents that target the bacterial cell membrane.[1]

  • Gram-Positive (e.g., S. aureus) : The ethyl analog is expected to outperform the hydroxy analog.[1] The hydrophobic ethyl tail facilitates insertion into the lipid bilayer, causing depolarization.[1]

  • Gram-Negative (e.g., E. coli) : Generally resistant to neutral benzophenones.[1] Activity requires cationic functionalization (e.g., ammonium salts), which neither the ethyl nor hydroxy analog possesses.[1]

Photo-Pharmacology

Like the parent 4-chlorobenzophenone, the ethyl analog is photo-active.[2] Upon UV irradiation (350-365 nm), it can generate Reactive Oxygen Species (ROS).[1]

  • Application : Potential as a Photo-affinity Probe .[1] The ethyl group is chemically inert, allowing the benzophenone carbonyl to preferentially react with target proteins upon irradiation without interference from a competing phenolic OH.[1]

Part 3: Mechanistic Visualization (SAR & Synthesis)[1]

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the synthesis pathway for the ethyl analog.

G Scaffold Benzophenone Core (Diaryl Ketone) Sub_Cl 4-Chloro Group (Electron Withdrawing) Increases Metabolic Stability Scaffold->Sub_Cl Fixed Sub_R 4'-R Group (Variable Region) Scaffold->Sub_R Variable Ethyl Ethyl (-CH2CH3) LogP ~4.7 Function: Membrane Permeation Use: Lipophilic Probe Sub_R->Ethyl Hydroxy Hydroxy (-OH) LogP ~3.2 Function: H-Bond Donor Use: Fenofibrate Precursor Sub_R->Hydroxy Parent Hydrogen (-H) LogP ~3.8 Function: Baseline Use: Photoinitiator Sub_R->Parent

Caption: SAR Map illustrating the functional divergence of benzophenone analogs based on the 4'-substituent.

Synthesis Reactants Reactants: p-Chlorobenzoyl Chloride + Ethylbenzene Process Friedel-Crafts Acylation Solvent: DCM or 1,2-DCE Temp: 0-5°C -> Reflux Reactants->Process Catalyst Catalyst: AlCl3 (Lewis Acid) Catalyst->Process Quench Acid Quench (Ice/HCl) Process->Quench Product Product: 4-Chloro-4'-ethylbenzophenone (Yield: ~60-80%) Quench->Product

Caption: Synthesis workflow via Friedel-Crafts Acylation, the standard industrial route for this analog.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-4'-ethylbenzophenone

Objective: To produce high-purity material for biological testing.

  • Setup : Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (N2 or Ar).[1]

  • Reagent Loading : Add Aluminum Chloride (AlCl3) (1.2 equiv) to dry Dichloromethane (DCM) (50 mL) at 0°C.

  • Acylation : Dropwise add a mixture of p-Chlorobenzoyl chloride (1.0 equiv) and Ethylbenzene (1.1 equiv) dissolved in DCM.[1] Note: Ethylbenzene is an activating group (ortho/para director), but the bulky benzoyl group favors para substitution.

  • Reaction : Stir at 0°C for 1 hour, then warm to room temperature and reflux for 3-5 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup : Pour the reaction mixture carefully onto crushed ice/HCl. Extract with DCM (3x).[1] Wash organic layer with Brine and NaHCO3.[1]

  • Purification : Dry over MgSO4, concentrate, and recrystallize from Ethanol/Water to obtain white crystalline needles (MP: ~92°C).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare IC50 values against MCF-7 cells.

  • Seeding : Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Dissolve 4-Chloro-4'-ethylbenzophenone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 to 100 µM) in culture medium. Control: DMSO vehicle < 0.1%.

  • Incubation : Treat cells for 48 hours at 37°C / 5% CO2.

  • Detection : Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis : Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 5: References

  • PubChem Compound Summary . (2025). 4-Chloro-4'-ethylbenzophenone (CID 2757501).[3][4] National Center for Biotechnology Information.[1] Link[1]

  • Synthesis of 4-Ethylbenzophenone . (2015). Friedel-Crafts Acylation Protocol and Characterization. Oregon State University Chemistry Dept.[1] Link

  • Benzophenone Scaffolds in Medicinal Chemistry . (2024). Review of Anticancer and Antimicrobial Activities of Benzophenone Derivatives. NIH / PubMed Central.[1] Link

  • Fenofibrate Intermediate Synthesis . (2020). Catalytic Acylation for 4-Chloro-4'-hydroxybenzophenone. International Journal for Research in Applied Science.[1] Link

  • 4-Chlorobenzophenone Market & Properties . (2025). Physical Properties and Industrial Applications. ChemicalBook. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Chloro-4'-ethylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-4'-ethylbenzophenone (CAS: 71766-56-8) is a halogenated aromatic ketone.[1][2][3] Unlike standard organic waste, this compound contains a chlorine substituent that dictates a specific disposal pathway.

Immediate Operational Directives:

  • DO NOT mix with non-halogenated organic solvents (e.g., Acetone, Methanol waste streams).

  • DO NOT dispose of down the drain.[4] It is toxic to aquatic life with long-lasting effects.[5]

  • MANDATORY: Segregate all solid and liquid waste containing this compound into Halogenated Waste streams to ensure high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe handling. The lipophilic nature of the ethyl group combined with the stability of the benzophenone core makes this compound persistent in the environment.

PropertyDataOperational Implication
CAS Number 71766-56-8Use for labeling and inventory tracking.[2][3]
Molecular Formula C₁₅H₁₃ClOChlorine atom requires specific incineration protocols.[2][3]
Physical State Solid (Crystalline/Powder)Risk of dust generation; inhalation hazard.[2][3][4]
Solubility Insoluble in water; Soluble in organicsBioaccumulative potential; requires organic solvent for cleanup.[2][3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Chronic)Standard PPE (Nitrile gloves, goggles) is mandatory.[2][3]

Pre-Disposal Assessment (Decision Logic)[2][3]

Effective disposal begins with characterization. The presence of the chlorine atom on the aromatic ring renders this compound a precursor to dioxins if incinerated at insufficient temperatures. Therefore, it must never enter standard "red can" (non-halogenated) waste streams.[4]

Workflow: Waste Stream Segregation

The following logic gate ensures the compound reaches the correct incineration facility.

DisposalLogic Start Waste Generation: 4-Chloro-4'-ethylbenzophenone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Dry Material Liquid Liquid Waste (Dissolved in solvent/Mother Liquor) StateCheck->Liquid Solution StreamA STREAM A: Solid Hazardous Waste (Label: Toxic, Halogenated Organic Solid) Solid->StreamA Double Bag & Tag HalogenCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->HalogenCheck StreamB STREAM B: Halogenated Solvent Waste (Label: Halogenated Organic Liquid) HalogenCheck->StreamB Yes (e.g., DCM) StreamC STREAM B: Halogenated Solvent Waste (Even if solvent is non-halogenated like Ethanol) HalogenCheck->StreamC No (e.g., Ethanol)

Figure 1: Decision matrix for segregating 4-Chloro-4'-ethylbenzophenone waste. Note that even if dissolved in a non-halogenated solvent (like ethanol), the presence of the solute requires the entire mixture to be treated as halogenated waste.[2][3]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired stocks, contaminated weighing boats, spill cleanup materials (sorbents), and PPE.[3]

  • Containment: Collect the solid material in a chemically compatible container. For pure chemical stocks, keep in the original glass bottle if possible.

  • Secondary Containment: Place the primary container (or debris) inside a clear, heavy-duty polyethylene (LDPE) hazardous waste bag (minimum 6 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "4-Chloro-4'-ethylbenzophenone" and "Solid Debris".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Deposit into the lab's Solid Hazardous Waste Drum .

    • Scientific Rationale: Solids are often shredded before incineration. Segregating prevents reaction with incompatible liquids in the waste stream.

Scenario B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, rotary evaporator condensates, or washing solvents containing the compound.

  • Selection of Carboy: Select a high-density polyethylene (HDPE) or glass carboy designated for HALOGENATED WASTE .

    • Critical Error Prevention: Never pour this into the "Non-Halogenated/Flammables" carboy. The chlorine content will violate the acceptance criteria for fuel-blending incineration facilities.

  • Transfer: Use a funnel to prevent spillage. If the solution contains precipitated solids, filter them out first (treat solids as Scenario A) to prevent clogging the carboy.

  • Logging: Immediately log the addition on the carboy's inventory sheet.

    • Entry: "Halogenated Organics (4-Chloro-4'-ethylbenzophenone solution)."

    • Volume: Record exact volume added.

Spill Management & Emergency Response

In the event of an accidental release, rapid containment prevents environmental contamination.

Dry Spill (Powder)[2][3]
  • Isolate: Evacuate the immediate area to let any airborne dust settle (approx. 5 minutes).

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder volume is significant (>50g), wear a half-mask respirator with P100 cartridges.

  • Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a wide-mouth jar.

  • Disposal: Treat all cleanup materials as Scenario A (Solid Waste) .

Wet Spill (Solution)[2][3]
  • Ventilation: Ensure fume hoods are active; open windows if safe.

  • Absorb: Use a universal spill pad or vermiculite.

    • Note: If dissolved in DCM or Chloroform, ensure the sorbent is compatible with aggressive solvents.

  • Decontaminate: Wash the surface with a soap and water solution.[6] The compound is lipophilic; water alone will not remove residues.

  • Disposal: Bag all saturated sorbents. Label as "Halogenated Solvent Debris" .

Scientific & Regulatory Rationale

Why Segregate Halogenated Waste?

The distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is based on combustion chemistry.

  • Incineration Chemistry: When non-halogenated solvents (acetone, ethanol) are burned, they produce

    
     and 
    
    
    
    . This allows them to be used as "fuel blends" in cement kilns.
  • The Chlorine Problem: Burning 4-Chloro-4'-ethylbenzophenone produces Hydrogen Chloride gas (

    
    ) and, under incomplete combustion, polychlorinated dibenzodioxins (PCDDs).
    
    • Reaction:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      [2]
      
  • Required Treatment: Halogenated waste must be sent to specialized incinerators equipped with acid gas scrubbers (using caustic soda) to neutralize the

    
     and operate at higher temperatures (>1100°C) to ensure the complete destruction of the aromatic ring, preventing dioxin formation [1].
    
Regulatory Context (US EPA/RCRA)

While 4-Chloro-4'-ethylbenzophenone may not have a specific "U" or "P" list code, it falls under the "Cradle-to-Grave" responsibility of the generator.[2][3]

  • Waste Characterization: Due to the chlorine content, it is best practice to manage it under the umbrella of F-listed spent halogenated solvents (if in solution) or as characteristic hazardous waste to ensure compliance with 40 CFR 261.31 [2].

References

  • ScienceMadness Wiki . (2025). Proper disposal of chemicals: Halogenated vs Non-Halogenated solvents. Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA) . (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][2][3]

  • National Center for Biotechnology Information (PubChem) . (2025).[1] 4-Chloro-4'-ethylbenzophenone Compound Summary. Retrieved from [Link][1][2][3]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.